molecular formula C23H30N2O10 B14769954 Thalidomide-5'-O-PEG5-OH

Thalidomide-5'-O-PEG5-OH

Cat. No.: B14769954
M. Wt: 494.5 g/mol
InChI Key: GDTKMYHKUFCSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5'-O-PEG5-OH is a derivative of thalidomide, designed as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule incorporates a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand, connected via a hydrophilic PEG5 spacer to a terminal hydroxyl group. The hydroxyl moiety serves as a chemical handle, allowing researchers to conjugate this unit to ligands of proteins of interest (POIs) through straightforward chemical reactions. This enables the creation of novel PROTACs that selectively tag target proteins for ubiquitination and subsequent degradation by the proteasome. The core of its mechanism relies on the well-established binding of the thalidomide moiety to cereblon. By recruiting the CRBN E3 ubiquitin ligase complex, the resulting PROTAC molecule facilitates the proximity-induced degradation of specific target proteins. This technology provides a powerful tool for targeted protein degradation, offering advantages over traditional inhibition for challenging drug targets. This compound is supplied for applications in chemical biology, drug discovery, and the development of new therapeutic strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C23H30N2O10/c26-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)25(22(17)29)19-3-4-20(27)24-21(19)28/h1-2,15,19,26H,3-14H2,(H,24,27,28)

InChI Key

GDTKMYHKUFCSNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCO

Origin of Product

United States

Mechanistic Elucidation of Cereblon Crbn Modulation by Thalidomide Based Conjugates

Structural Biology of CRBN-Ligand Interactions and Conformational Dynamics

The three-dimensional structures of CRBN in complex with thalidomide (B1683933) and its analogs have provided profound insights into the molecular basis of their interaction and the mechanism of neo-substrate recruitment. nih.govtandfonline.comnih.govnih.govrcsb.orgresearchgate.netbiorxiv.orglander-lab.comresearchgate.net X-ray crystallography studies have revealed that CRBN contains a C-terminal thalidomide-binding domain (TBD). nih.govnih.govbiorxiv.orglander-lab.com This domain features a conserved "tri-tryptophan pocket" that specifically accommodates the glutarimide (B196013) ring of thalidomide and its derivatives. researchgate.netresearchgate.netresearchgate.net The phthalimide (B116566) ring of thalidomide is more solvent-exposed, providing a site for chemical modification, such as the attachment of a PEG linker in Thalidomide-5'-O-PEG5-OH, without disrupting the core interaction with CRBN. researchgate.net

Structural analyses have also demonstrated that the binding of thalidomide to CRBN is enantioselective, with the (S)-enantiomer exhibiting a significantly higher binding affinity than the (R)-enantiomer. researchgate.netresearchgate.net This difference in binding affinity correlates with the more potent biological activity of the (S)-enantiomer. researchgate.net The crystal structures show that both enantiomers can bind to the tri-tryptophan pocket, but the (S)-enantiomer induces a more favorable conformation for interaction. researchgate.net

Upon ligand binding, CRBN undergoes a conformational change, transitioning from an "open" to a "closed" state. biorxiv.orglander-lab.com In the apo (unbound) state, the TBD is flexible and adopts an open conformation. nih.govbiorxiv.orglander-lab.com The binding of a thalidomide analog is both necessary and sufficient to trigger an allosteric rearrangement to a closed conformation, where the TBD docks against the N-terminal LON-like domain. biorxiv.orglander-lab.com This closed conformation is stabilized by interactions between the ligand, the TBD, and the LON domain, and it creates a new composite surface for the recruitment of neo-substrates. nih.govbiorxiv.orglander-lab.com The conformational dynamics of CRBN are thus central to its function as a molecular glue, as the ligand-induced closed state is the one that is competent for neo-substrate binding. biorxiv.orglander-lab.com

FeatureDescriptionReference
Ligand Binding Site A "tri-tryptophan pocket" within the C-terminal thalidomide-binding domain (TBD) of CRBN accommodates the glutarimide ring of thalidomide. researchgate.netresearchgate.netresearchgate.net
Enantioselectivity The (S)-enantiomer of thalidomide binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer. researchgate.netresearchgate.net
Conformational Change Ligand binding induces a transition from an "open" (apo) to a "closed" (ligand-bound) conformation of CRBN. biorxiv.orglander-lab.com
Allosteric Regulation The ligand-induced closed conformation is allosterically regulated and is required for neo-substrate recruitment. biorxiv.orglander-lab.com

Ligand-Dependent Neo-Substrate Recruitment by the CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The binding of thalidomide or its derivatives to CRBN creates a novel protein-protein interaction surface that enables the recruitment of specific proteins, known as neo-substrates, to the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govscispace.comresearchgate.netresearchgate.netharvard.edunih.govresearchgate.netcofc.eduresearchgate.net These neo-substrates are not endogenous targets of CRBN in the absence of the drug. rsc.orgresearchgate.netscispace.com The specific neo-substrates recruited depend on the chemical structure of the CRBN-binding ligand. nih.govresearchgate.net

For instance, lenalidomide (B1683929), a thalidomide analog, promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to its anti-myeloma activity. nih.govresearchgate.netresearchgate.netrcsb.orgresearchgate.net It also induces the degradation of casein kinase 1α (CK1α), which is responsible for its efficacy in treating 5q-deletion myelodysplastic syndrome. researchgate.netcofc.edu Pomalidomide, another analog, also targets Ikaros and Aiolos for degradation. nih.gov Thalidomide itself has been shown to induce the degradation of several neo-substrates, including SALL4 and p63, which are implicated in its teratogenic effects. nih.gov More recently, promyelocytic leukemia zinc finger (PLZF) protein has been identified as a neo-substrate whose degradation by thalidomide and its metabolite, 5-hydroxythalidomide (B1239145), contributes to teratogenicity. nih.govnbrp.jp

Structural studies have revealed that a common feature of many neo-substrates is a β-hairpin loop containing a critical glycine (B1666218) residue. nih.govrsc.orgresearchgate.net This motif fits into the composite binding pocket formed by the ligand-bound CRBN, with the ligand itself forming part of the binding interface. nih.govrsc.orgnih.govresearchgate.net The chemical modifications on the thalidomide scaffold, such as those in lenalidomide and pomalidomide, alter the shape and chemical properties of this composite surface, thereby determining which neo-substrates can be recruited. nih.govnih.gov This "molecular glue" mechanism, where the small molecule facilitates a new protein-protein interaction, is a novel paradigm in drug action. rsc.orgjst.go.jpscispace.comresearchgate.net

LigandNeo-substrate(s)Associated EffectReference
LenalidomideIkaros (IKZF1), Aiolos (IKZF3)Anti-multiple myeloma nih.govresearchgate.netresearchgate.netrcsb.orgresearchgate.net
LenalidomideCasein Kinase 1α (CK1α)Treatment of 5q-MDS researchgate.netcofc.edu
PomalidomideIkaros (IKZF1), Aiolos (IKZF3)Anti-multiple myeloma nih.gov
ThalidomideSALL4, p63Teratogenicity nih.gov
Thalidomide, 5-hydroxythalidomidePLZFTeratogenicity nih.govnbrp.jp

Molecular Mechanisms of Neo-Substrate Ubiquitination and Proteasomal Degradation Cascades

Once a neo-substrate is recruited to the CRL4^CRBN^ complex via the thalidomide-based molecular glue, it is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the complex. nih.govjst.go.jpnih.govresearchgate.netresearchgate.netnih.govharvard.edubiorxiv.orgresearchgate.net This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.govnih.govresearchgate.netresearchgate.netnih.govharvard.eduresearchgate.net The CRL4^CRBN^ complex catalyzes the formation of a polyubiquitin (B1169507) chain on the neo-substrate, which serves as a signal for its degradation. nih.govnih.govresearchgate.netresearchgate.netnih.govharvard.eduresearchgate.net

The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. nih.govnih.govelsevierpure.com This process of ubiquitination and subsequent proteasomal degradation leads to the rapid depletion of the neo-substrate from the cell, resulting in the observed pharmacological or toxicological effects. nih.govnih.govresearchgate.netresearchgate.netnih.govharvard.eduresearchgate.net

StepDescriptionKey Proteins/Complexes InvolvedReference
1. Neo-substrate Recruitment The thalidomide-based ligand acts as a molecular glue, bringing the neo-substrate to the CRL4^CRBN^ complex.CRL4^CRBN^, Thalidomide derivative, Neo-substrate nih.govjst.go.jpnih.govresearchgate.netresearchgate.netnih.govharvard.edubiorxiv.orgresearchgate.net
2. Ubiquitination The CRL4^CRBN^ complex catalyzes the transfer of ubiquitin from an E2 enzyme to the neo-substrate, forming a polyubiquitin chain.CRL4^CRBN^, E2 ubiquitin-conjugating enzyme, Ubiquitin nih.govnih.govresearchgate.netresearchgate.netnih.govharvard.eduresearchgate.net
3. Proteasomal Degradation The polyubiquitinated neo-substrate is recognized and degraded by the 26S proteasome.26S Proteasome nih.govnih.govelsevierpure.com
4. Inhibition of CRBN Auto-ubiquitination Thalidomide binding to CRBN inhibits its self-ubiquitination, potentially enhancing ligase activity.CRBN, Thalidomide derivative nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Thalidomide 5 O Peg5 Oh and Analogues

Synthetic Pathways for Thalidomide (B1683933) Core Modification and Linker Attachment

The synthesis of thalidomide-based PROTAC building blocks involves strategic modifications of the thalidomide core to allow for the attachment of a linker. The phthalimide (B116566) portion of the thalidomide structure is the primary site for these modifications. nih.gov

A common synthetic route involves the condensation of a substituted phthalic anhydride (B1165640) with 3-amino-piperidine-2,6-dione in a solvent like acetic acid. nih.gov To introduce a linker at a specific position, a functional group is first installed on the phthalic anhydride ring. For instance, to create an attachment point at the 4-position, 4-bromothalidomide can be prepared via the condensation of 3-bromophthalic anhydride with the aminoglutarimide. frontiersin.org The resulting bromo-substituted thalidomide can then undergo nucleophilic substitution with a linker containing a primary amine. frontiersin.org

Alternatively, and of direct relevance to the title compound, linkers are often attached at the 4- or 5-position of the phthalimide ring through an ether linkage. This is typically achieved by starting with a hydroxy-thalidomide derivative, such as 4-hydroxythalidomide. researchgate.netresearchgate.net The hydroxyl group serves as a handle for linker substitution. researchgate.net Studies have indicated that the point of linker attachment on the phthalimide moiety significantly influences the stability and degradation capabilities of the final PROTAC. nih.govresearchgate.net For example, attaching the linker at the 5-position of the phthalimide unit has been explored to modulate the neosubstrate degradation profile. nih.gov Lenalidomide-based conjugates, which feature a modified phthalimide ring, are also synthesized using similar principles, often starting from methyl 2-(bromomethyl)-benzoates. nih.gov

The choice of reaction conditions is critical. For instance, when attaching linkers via nucleophilic aromatic substitution using primary amines, dimethylformamide (DMF) has been used as a solvent; however, dimethyl sulfoxide (B87167) (DMSO) is sometimes preferred to avoid the formation of undesired dimethylamine-related byproducts at high temperatures. frontiersin.org

Rational Design of Polyethylene (B3416737) Glycol Linkers in Targeted Protein Degraders

The rational design of PEG linkers in PROTACs like those derived from Thalidomide-5'-O-PEG5-OH involves balancing several key factors:

Solubility and Permeability: PEG linkers are hydrophilic, which can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecules. axispharm.comprecisepeg.combiochempeg.com This improved solubility enhances compatibility with physiological environments and can positively affect cell permeability and oral absorption. jenkemusa.comresearchgate.net

Linker Length: The length of the PEG chain is a crucial parameter that dictates the ability of the PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov An optimal linker length is required to span the distance between the two proteins effectively. researchgate.net Linkers that are too short may cause steric clashes, while those that are too long might lead to unproductive binding and a decrease in the stability of the ternary complex. biochempeg.com Studies have shown that altering PEG linker length by even a few units can dramatically impact degradation potency and even shift selectivity between different target proteins. nih.gov

Flexibility and Conformation: Flexible linkers, such as those made from PEG, allow the PROTAC molecule to adopt multiple conformations, which can facilitate the formation of the ternary complex. precisepeg.comresearchgate.net However, excessive flexibility can be detrimental. acs.org Therefore, linker design often involves a trade-off between flexibility and rigidity to find an optimal balance that promotes a productive binding orientation. precisepeg.comcomputabio.com

Attachment Points: The vector and site of linker attachment to both the thalidomide ligand and the target protein ligand are critical for degradation potency. nih.gov The linker must extend from a solvent-exposed region of the ligand to avoid interfering with its binding to the respective protein. researchgate.net

Computational methods, including molecular modeling and dynamics simulations, are increasingly used to guide the rational design of these linkers, helping to predict optimal lengths, compositions, and geometries before undertaking extensive synthetic efforts. nih.govcomputabio.com

Table 1: Key Considerations in PEG Linker Design for PROTACs

Feature Rationale and Impact Supporting Research Insights
Solubility PEG's hydrophilicity improves the water solubility of the PROTAC molecule. Enhances compatibility with biological systems and can improve oral absorption. jenkemusa.comaxispharm.comprecisepeg.com
Length Determines the distance between the two ends of the PROTAC, affecting ternary complex formation. Optimal length is crucial for degradation efficiency; variations can alter potency and selectivity. nih.govbiochempeg.com
Flexibility Allows the molecule to adopt various conformations to facilitate binding. Balances the need for adaptability with the entropic cost of excessive movement. precisepeg.comresearchgate.net
Attachment Site The connection point on the ligand must not hinder protein binding. Exit vector is known to be important for degradation potency. nih.govresearchgate.net

Chemical Functionalization of this compound for Bioconjugation (e.g., amine, tosyl, NHS ester, propargyl moieties)

The terminal hydroxyl group of this compound serves as a versatile starting point for further chemical functionalization. This allows for the introduction of various reactive handles, enabling conjugation to a wide array of target protein ligands through different bioconjugation strategies. These functionalized thalidomide-PEG derivatives are essential reagents for constructing PROTAC libraries.

Common functionalizations include:

Amine (–NH₂): The terminal hydroxyl can be converted to an amine group. Thalidomide-PEG-amine derivatives are widely used building blocks. tocris.comtargetmol.comrndsystems.com The primary amine is nucleophilic and can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC or HATU to form stable amide bonds. broadpharm.combroadpharm.com

Tosyl (–OTs): The hydroxyl group can be converted to a tosylate. Thalidomide-O-PEG5-Tosyl is a valuable intermediate because the tosyl group is an excellent leaving group. broadpharm.combpsbioscience.commedkoo.com This makes the molecule reactive towards nucleophiles such as amines, thiols, or other hydroxyl-containing molecules, allowing for flexible linker-ligand coupling. broadpharm.combpsbioscience.com

NHS Ester (–NHS): The terminal hydroxyl can be connected to a dicarboxylic acid, and the other end can be activated as an NHS ester. Thalidomide-PEG-NHS esters are highly reactive intermediates specifically designed for reaction with primary amine groups on a target protein ligand to form a stable amide linkage. bpsbioscience.comcd-bioparticles.netmedchemexpress.combroadpharm.com

Propargyl (–C≡CH): The introduction of a terminal alkyne group (propargyl moiety) transforms the thalidomide-PEG linker into a reagent for "click chemistry." bpsbioscience.commedchemexpress.com Specifically, the propargyl group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized target protein ligand, forming a stable triazole ring. nih.govmedchemexpress.com This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for PROTAC synthesis. nih.gov

Table 2: Functionalized Thalidomide-PEG Derivatives for Bioconjugation

Derivative Name Functional Group Reactive Partner Resulting Linkage
Thalidomide-PEG-Amine Amine (-NH₂) NHS Ester, Activated Carboxylic Acid Amide
Thalidomide-PEG-Tosyl Tosylate (-OTs) Amine, Thiol, Hydroxyl Varies (e.g., secondary amine, thioether, ether)
Thalidomide-PEG-NHS ester N-Hydroxysuccinimide Ester Amine (-NH₂) Amide
Thalidomide-PEG-Propargyl Alkyne (-C≡CH) Azide (-N₃) Triazole

Combinatorial Chemistry Approaches in Developing Thalidomide-PEG Conjugate Libraries

The optimization of a PROTAC is often an empirical process that necessitates the synthesis and screening of numerous analogues. nih.gov Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of thalidomide-PEG conjugates to explore the structure-activity relationships of linkers systematically.

The goal of these libraries is to vary key linker properties such as length, composition, and the attachment site on the warhead or anchor. nih.gov By synthesizing a diverse set of PROTACs, researchers can efficiently identify candidates with optimal degradation efficiency, selectivity, and drug-like properties. nih.gov

A cornerstone of modern combinatorial PROTAC synthesis is the use of high-throughput and efficient chemical reactions, with "click chemistry" being particularly prominent. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a favored method due to its high yield, reliability, and compatibility with a wide range of functional groups. nih.govnih.gov A typical strategy involves preparing an alkyne-functionalized thalidomide-PEG building block and an azide-functionalized ligand for the protein of interest. These two halves can then be "clicked" together to assemble the final PROTAC. This modular approach allows for the rapid combination of different E3 ligase ligands, linkers of varying PEG lengths (e.g., 0 to 4 PEG units), and various target protein ligands to create extensive libraries. nih.gov

For example, researchers have generated libraries of potential PARP1 degraders by conjugating a versatile linker intermediate to different warheads and E3 ligase ligands, including thalidomide derivatives. nih.gov Similarly, in the development of a degrader for the anti-apoptotic protein BCL-XL, over 50 PROTACs were synthesized to find a potent and selective molecule. nih.gov These examples underscore the necessity of combinatorial approaches to navigate the complex design space of PROTACs and accelerate the discovery of optimized protein degraders. nih.gov

In Vitro and Cellular Investigations of Thalidomide 5 O Peg5 Oh Mediated Targeted Protein Degradation

Assessment of CRBN Engagement and Binding Affinity of Thalidomide-5'-O-PEG5-OH Conjugates in Cellular Models

The engagement of CRBN by a thalidomide-based ligand is the initiating step for the subsequent degradation of a target protein. The binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide (B1683933) molecule, which fits into a tri-tryptophan pocket in the CRBN protein. researchgate.net This interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN than the (R)-enantiomer. researchgate.net

When this compound is incorporated into a PROTAC, the thalidomide portion functions as the CRBN-recruiting element. The attachment of the PEG linker at the 5'-position of the glutarimide ring is a modification designed to allow for the connection to a target protein ligand without disrupting the crucial interaction with CRBN. medchemexpress.comnih.gov While bulky modifications at other positions of the glutarimide ring can abrogate CRBN binding, the development of numerous effective PROTACs using linkers at this position demonstrates that this site is amenable to substitution. researchgate.netcellgs.com

The binding affinity of thalidomide and its analogs to CRBN has been quantified in various studies. For instance, thalidomide itself, along with its more potent derivatives lenalidomide (B1683929) and pomalidomide, exhibit dissociation constants (Kd) for CRBN in the nanomolar range. nih.gov Competitive binding assays, often using fluorescently-labeled thalidomide, are standard methods to determine the binding affinity of new thalidomide-based constructs in cellular lysates or purified protein systems. bpsbioscience.com These assays are crucial for confirming that the conjugation of the PEG linker and the target-protein ligand in a this compound-based PROTAC does not negatively impact its ability to engage CRBN. Studies have shown that thalidomide and its analogs can inhibit the auto-ubiquitination of CRBN, leading to its accumulation and potentially enhancing the ligase's function. nih.gov

CompoundBinding Affinity to CRBN (Kd)Assay MethodReference
Thalidomide~250 nMIsothermal Titration Calorimetry nih.gov
Lenalidomide~178 nMIsothermal Titration Calorimetry nih.gov
Pomalidomide~157 nMIsothermal Titration Calorimetry nih.gov

Characterization of Neo-Substrate Degradation Profiles Induced by this compound-Based PROTACs

Upon binding to CRBN, thalidomide and its analogs alter the substrate specificity of the CRL4CRBN E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN, referred to as "neo-substrates". nih.govnih.gov Naturally occurring neo-substrates for thalidomide and its derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α), SALL4, and promyelocytic leukemia zinc finger (PLZF) protein. nih.govembopress.orgresearchgate.net

In the context of a PROTAC constructed with this compound, the neo-substrate is the specific protein of interest (POI) that is recognized by the other ligand end of the bifunctional molecule. cellgs.com The this compound component serves to bring this POI into close proximity with the CRBN E3 ligase, leading to its ubiquitination and degradation. cellgs.com The degradation efficiency of these PROTACs is typically characterized by parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

For example, PROTACs have been successfully designed to degrade a wide range of proteins. A notable example is dBET1, a PROTAC that combines a JQ1 ligand (for BET bromodomain proteins) with thalidomide, effectively degrading BRD4. nih.govnih.gov Similarly, other PROTACs utilizing thalidomide-based CRBN ligands have been developed to target proteins such as EGFR, BTK, and LCK for degradation. It has been observed that some PROTAC designs can avoid the degradation of natural neo-substrates like IKZF1 and CK1α, suggesting a degree of selectivity can be engineered into the molecule. The metabolite 5-hydroxythalidomide (B1239145) has also been shown to induce the degradation of PLZF and SALL4. nih.gov

Degrader TypeNeo-Substrate(s)Cellular Context/EffectReference
Thalidomide/LenalidomideIKZF1, IKZF3Anti-myeloma effect nih.govresearchgate.netbroadinstitute.org
LenalidomideCK1αEffective in 5q-myelodysplastic syndrome researchgate.netnih.gov
ThalidomideSALL4Associated with teratogenic effects nih.govnih.gov
Thalidomide, 5-hydroxythalidomidePLZFImplicated in teratogenicity nih.govembopress.org
dBET1 (JQ1-thalidomide PROTAC)BRD4Depletion in acute myeloid leukemia cells nih.gov

Analysis of Protein-Protein Interactions Modulated by this compound Derived Constructs

The fundamental mechanism of action for thalidomide and its derivatives, including when used in PROTACs, is the formation of a ternary complex between the E3 ligase, the small molecule, and the neo-substrate. cellgs.com Thalidomide-based compounds act as "molecular glues," creating a new protein-protein interaction surface between CRBN and the target protein that would not otherwise occur. cellgs.com

In a PROTAC utilizing this compound, the thalidomide moiety binds to CRBN, and the ligand at the other end of the PEG linker binds to the protein of interest. This brings the target protein into the proximity of the CRL4CRBN E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. researchgate.netcellgs.com The stability and conformation of this ternary complex are critical determinants of the efficiency of protein degradation. The length and composition of the PEG linker can significantly influence the geometry of the ternary complex and, consequently, the degradation activity.

The interaction between CRBN and its neo-substrates is often mediated by a specific structural motif on the substrate, such as the C2H2 zinc finger domain found in IKZF1 and IKZF3. broadinstitute.org The thalidomide molecule, when bound to CRBN, creates a surface that recognizes this motif, leading to the recruitment and subsequent degradation of these transcription factors. broadinstitute.org

Elucidation of Downstream Cellular Pathway Modulation Attributed to Targeted Protein Degradation

The degradation of specific neo-substrates by this compound-based PROTACs leads to a cascade of downstream cellular effects, depending on the function of the protein that is degraded. For instance, the degradation of transcription factors like IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival proteins such as MYC and IRF4, resulting in anti-proliferative effects. researchgate.net

Similarly, the degradation of other proteins can modulate various signaling pathways. Studies on thalidomide's effects have revealed changes in pathways related to cytosolic calcium ion concentration, cAMP-mediated signaling, and the inhibition of matrix metalloproteinases. nih.gov Furthermore, connections to neuronal signaling pathways, such as CREB signaling, have been identified. nih.gov The degradation of p63, another identified neo-substrate, has been linked to the downregulation of FGF8, affecting developmental processes. nih.gov The targeted degradation of specific kinases or other signaling proteins by PROTACs can be used to dissect their roles in cellular pathways with high precision. By removing the entire protein rather than just inhibiting a single function, PROTACs can overcome resistance mechanisms associated with traditional inhibitors and provide a more complete picture of a protein's function. cellgs.com

Preclinical Pharmacological Research of Thalidomide 5 O Peg5 Oh in Disease Models

Preclinical Evaluation of Anti-Proliferative and Anti-Angiogenic Activities of PEGylated Thalidomide (B1683933) Derivatives

There is a significant body of research on the anti-proliferative and anti-angiogenic properties of thalidomide and its various analogs. Thalidomide itself is known to inhibit angiogenesis, a critical process in tumor growth and metastasis. nih.govfrontiersin.orgnih.gov This activity is a cornerstone of its therapeutic effect in conditions like multiple myeloma. nih.gov

Studies on hydroxylated metabolites of thalidomide, such as 5'-hydroxythalidomide, have shown some anti-angiogenic activity in certain preclinical models, although this effect can be species-specific. nih.gov The process of PEGylation, attaching polyethylene (B3416737) glycol chains to a molecule, is a common strategy in drug development to alter pharmacokinetic properties. However, specific data detailing the anti-proliferative and anti-angiogenic effects of Thalidomide-5'-O-PEG5-OH from dedicated preclinical assays are not present in the available scientific literature.

Without such studies, it is not possible to provide a data table or detailed research findings on the efficacy of this compound in inhibiting cell proliferation or the formation of new blood vessels in preclinical disease models.

Investigation of Molecular Mechanisms in Preclinical Disease Models

The molecular mechanism of thalidomide and its better-known derivatives is primarily understood to be mediated through their binding to the protein cereblon (CRBN). nih.govresearchgate.net This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific target proteins, which in turn results in the downstream anti-proliferative, anti-angiogenic, and immunomodulatory effects. nih.gov

It is plausible that this compound would also interact with cereblon, as the core glutarimide (B196013) and phthalimide (B116566) rings necessary for this interaction are preserved. The addition of a PEG chain at the 5'-hydroxy position could potentially influence the binding affinity and subsequent downstream signaling. However, without experimental data from preclinical studies investigating the molecular targets and pathways affected by this compound, any discussion of its specific molecular mechanisms would be speculative. There are no available studies that have investigated the proteomic or transcriptomic changes induced by this specific compound in preclinical models.

Comparative Efficacy and Mechanistic Studies of this compound with Parent Compounds and Immunomodulatory Drugs (IMiDs) in Preclinical Systems

Comparative studies are crucial for understanding the potential advantages of a new derivative over existing therapies. Extensive research has been conducted to compare the efficacy and mechanistic profiles of thalidomide with its more potent analogs, lenalidomide (B1683929) and pomalidomide. These studies have provided valuable insights into structure-activity relationships and have guided the clinical development of these drugs.

Advanced Research and Developmental Perspectives for Thalidomide 5 O Peg5 Oh Conjugates

Computational Modeling and Structure-Activity Relationship (SAR) Studies for Optimized Degrader Design

The rational design of effective protein degraders relies heavily on computational modeling and detailed Structure-Activity Relationship (SAR) studies. For conjugates derived from Thalidomide-5'-O-PEG5-OH, these approaches are critical for optimizing the formation and stability of the ternary complex, which consists of the degrader, the CRBN E3 ligase, and the target protein.

Computational models are employed to predict how the length, rigidity, and composition of the PEG linker influence the spatial arrangement of CRBN and the target protein. The PEG5 linker in this compound provides a specific distance and degree of flexibility. Modeling helps determine if this linker is optimal for inducing favorable protein-protein interactions for a given target. SAR studies involve synthesizing a library of degraders with varied linker lengths and compositions and evaluating their degradation efficiency. This data reveals crucial insights into the geometry required for effective ubiquitination.

A key focus of these studies is the interaction between the thalidomide-like degrader, CRBN, and the "neosubstrate"—the target protein brought into proximity. nih.gov Research has shown that even subtle modifications to the degrader molecule can significantly alter substrate specificity. researchgate.net Advanced modeling can analyze the induced-fit docking and the conformational changes that occur upon ternary complex formation, guiding the design of degraders with higher potency and selectivity. These efforts aim to transform the discovery of molecular glues and PROTACs from a fortuitous process into a more predictable, structure-based design strategy. nih.govbiorxiv.org

Development of Novel Analytical Techniques for Characterizing Degrader Efficacy and Selectivity

The successful development of degraders built from precursors like this compound necessitates robust analytical methods to quantify their performance. These techniques are essential for measuring the efficiency (how much of the target protein is degraded) and selectivity (which other proteins are affected) of the novel compound.

Key analytical techniques include:

Mass Spectrometry (MS)-based Proteomics: This is a powerful tool for globally assessing changes in the proteome following treatment with a degrader. It can confirm the degradation of the intended target and identify off-target effects, providing a comprehensive selectivity profile. pharmtech.com

Western Blotting: A standard technique used to measure the reduction in the level of a specific protein, providing a direct readout of degrader efficacy.

Proximity-Dependent Biotinylation (e.g., BioID): This method is used to analyze drug-dependent protein-protein interactions in a cellular context. researchgate.net It can confirm that the degrader is inducing the proximity of CRBN and the target protein.

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of proteins. The formation of a stable ternary complex can increase the thermal stability of both the target protein and the E3 ligase, which can be detected by CETSA. nih.gov

Affinity Purification: Using ligand-immobilized affinity matrices is another method to identify the direct target proteins of small chemical ligands. nih.gov

These advanced analytical methods are crucial for understanding the mechanism of action, confirming on-target activity, and ensuring the safety and specificity of the degraders being developed. researchgate.netbohrium.com

Strategies for Overcoming Resistance Mechanisms in Targeted Protein Degradation Systems

As with other targeted therapies, resistance can emerge against protein degraders. For thalidomide-based systems, including those using this compound, resistance can develop through several mechanisms. A primary mechanism involves mutations in the components of the ternary complex.

Research has shown that mutations can arise in the E3 ligase, particularly in the drug-binding domain of CRBN, which can prevent the degrader from binding effectively. cemm.at Similarly, mutations in the target protein at the site where the degrader-E3 ligase complex binds can also abrogate the formation of a stable ternary complex, rendering the degrader ineffective. cemm.at

Strategies to overcome these resistance mechanisms include:

Rational Design of Next-Generation Degraders: By understanding the structural basis of resistance mutations, new degraders can be designed to accommodate these changes or bind to different regions of the target protein or E3 ligase.

Targeting Alternative E3 Ligases: The human genome encodes over 600 E3 ligases. If resistance emerges due to mutations in CRBN, degraders can be developed that hijack a different E3 ligase, such as VHL, to achieve degradation of the same target protein.

Combination Therapies: Using a protein degrader in combination with another therapeutic agent that has a different mechanism of action can reduce the likelihood of resistance emerging.

Ongoing research, including deep mutational scanning, is being used to proactively identify potential resistance mutations and inform the design of more durable degrader therapies. cemm.at

Exploration of this compound in Emerging Therapeutic Modalities

This compound serves as a key component in the rapidly advancing field of targeted protein degradation (TPD), which represents a novel therapeutic modality. bohrium.com Unlike traditional inhibitors that merely block a protein's function, degraders aim to eliminate the protein from the cell entirely. This approach offers the potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors. nih.govresearchgate.net

The primary emerging modalities utilizing this compound are:

PROTACs (Proteolysis Targeting Chimeras): These are bivalent molecules that link a target-binding ligand to an E3 ligase ligand, such as the thalidomide (B1683933) core of this compound. medchemexpress.comnih.gov They function as catalysts, inducing the degradation of multiple copies of a target protein.

Molecular Glues: Thalidomide and its analogs are themselves considered molecular glue degraders. nih.govresearchgate.net They work by altering the surface of CRBN, inducing it to recognize and degrade "neosubstrates" that it would not normally interact with, such as the transcription factors Ikaros and Aiolos. biorxiv.org Research is underway to rationally design novel molecular glues for other targets.

The development of these modalities has been spurred by the discovery that clinical molecules like thalidomide and its derivatives function as degraders by repurposing the CRBN E3 ligase. nih.govbohrium.com This has opened up new avenues for therapeutic intervention in oncology and other diseases. nih.govnih.gov

Future Directions in the Rational Design of PEGylated Thalidomide-Based Molecular Glues

The future of thalidomide-based degraders lies in moving beyond the serendipitous discoveries of the past toward the rational design of highly specific molecules. nih.govsnf.ch The PEGylated nature of compounds like this compound is central to this effort, as the linker component is a key determinant of a degrader's properties.

Future research directions include:

Expanding the "Degradable" Proteome: A significant goal is to develop a set of rules that govern the interaction between the CRBN-degrader complex and potential neosubstrates. nih.govresearchgate.net Analysis suggests that thousands of proteins in the human proteome contain motifs (like the G-loop) that could potentially be targeted by CRBN-based molecular glues. researchgate.net

Tuning Linker Properties: Research will focus on how to systematically tune the length, rigidity, and chemical properties of PEG and other linkers to precisely control which target protein is recruited. This will allow for the creation of degraders with exquisite selectivity, minimizing off-target effects.

Developing Novel E3 Ligase Binders: While thalidomide and its derivatives are effective CRBN binders, identifying and developing ligands for other E3 ligases will broaden the scope of TPD and provide alternatives in cases of resistance.

Creating "Homo-PROTACs": These are degraders designed to target and degrade mutated or overexpressed E3 ligases themselves, which could be a valuable strategy in certain cancers.

Ultimately, the goal is to create a modular and predictable platform where a specific disease-causing protein can be selected and a bespoke degrader, potentially using a thalidomide-PEG scaffold, can be rationally designed to eliminate it. nih.govbiorxiv.org

Compound and Protein Information

Table 1: Profile of Featured Chemical Compound

Attribute Details
Compound Name This compound
Core Components 1. Thalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
2. PEG5 Linker: A 5-unit polyethylene (B3416737) glycol chain.
3. Hydroxyl Group (-OH): A terminal functional group for conjugation.
Primary Function A building block (E3 ligase ligand-linker conjugate) for synthesizing PROTACs. medchemexpress.com

| Mechanism of Action | The thalidomide moiety binds to CRBN, allowing the attached PROTAC to recruit a specific target protein for ubiquitination and proteasomal degradation. nih.gov |

Table 2: Key Proteins Mentioned in Article

Protein Name Gene Name Function / Role in Targeted Protein Degradation
Cereblon CRBN A substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It is the direct target of thalidomide and its derivatives, and is hijacked by thalidomide-based PROTACs to degrade target proteins. nih.govnih.gov
Ikaros IKZF1 A lymphoid transcription factor. It is a "neosubstrate" of CRBN when bound by immunomodulatory drugs (IMiDs) like lenalidomide (B1683929), leading to its degradation. Its degradation is key to the anti-myeloma activity of these drugs. bohrium.com
Aiolos IKZF3 A lymphoid transcription factor related to Ikaros. It is also a neosubstrate of CRBN in the presence of IMiDs and is degraded, contributing to the therapeutic effect in multiple myeloma. nih.gov
SALL4 SALL4 A transcription factor crucial for embryonic development. It is a neosubstrate of CRBN in the presence of thalidomide, and its degradation is linked to the teratogenic effects of the drug. nih.govbiorxiv.orgresearchgate.net

| Casein kinase 1α | CSNK1A1 | A serine/threonine kinase. Its degradation upon binding of lenalidomide to CRBN is effective in treating myelodysplastic syndrome with a specific chromosome 5q deletion. researchgate.netbohrium.com |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.